1-[(1-Aminocyclohexyl)methyl]-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea is an organic compound with the molecular formula C10H21N3O. It is a derivative of urea, featuring a cyclohexyl group and an ethyl group attached to the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea typically involves the reaction of 1-aminocyclohexylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism by which 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1-Aminocyclohexyl)methanol: A related compound with similar structural features but different functional groups.
N-[(1-aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide hydrochloride: Another compound with a cyclohexyl group, used in different applications
Uniqueness: 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea stands out due to its unique combination of the cyclohexyl and ethyl groups attached to the urea moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[(1-aminocyclohexyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-12-9(14)13-8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H2,12,13,14) |
InChI Key |
OUQIVULLZOBLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.